ethyl 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
Description
Ethyl 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanylacetic acid ethyl ester moiety and a 4-(dimethylsulfamoyl)benzamido group. The compound’s synthesis likely follows a two-step protocol involving heterocyclization of acylated thiosemicarbazides and subsequent alkylation, as described for analogous 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S3/c1-4-24-12(20)9-25-15-18-17-14(26-15)16-13(21)10-5-7-11(8-6-10)27(22,23)19(2)3/h5-8H,4,9H2,1-3H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCFAVYGCZSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The resulting thiadiazole intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in this compound undergo hydrolysis under controlled conditions:
Ester Hydrolysis
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Reagents/Conditions : Aqueous NaOH (2M) at reflux (80–90°C) for 4–6 hours .
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Product : Corresponding carboxylic acid derivative, 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid.
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Mechanism : Base-catalyzed nucleophilic acyl substitution.
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Evidence : IR spectroscopy shows loss of ester C=O stretch (~1730 cm⁻¹) and emergence of broad O–H stretch (~2500–3000 cm⁻¹) .
Amide Hydrolysis
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Primary Amide (Benzamido Group) :
Oxidation of Sulfide Linkage
The sulfide (–S–) bridge undergoes oxidation to sulfone (–SO₂–):
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Reagents : Hydrogen peroxide (30%) in glacial acetic acid at 60°C for 24 hours.
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Product : Ethyl 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfonyl)acetate.
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Characterization :
Nucleophilic Substitution at Acetate Moiety
The ethyl ester group participates in nucleophilic substitutions:
Reaction with Amines
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Conditions : Ethanol, room temperature, excess primary amine (e.g., methylamine).
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Product : 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide derivatives.
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Yield : 65–75%.
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core exhibits electrophilic substitution and ring-opening tendencies:
Electrophilic Substitution
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Nitration :
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Reagents : Fuming HNO₃/H₂SO₄ at 0°C.
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Product : Nitro-substituted thiadiazole at position 5 (minor) or 2 (major).
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Selectivity : Directed by the electron-withdrawing sulfonamide group.
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Ring-Opening Reactions
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Reductive Cleavage :
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Reagents : LiAlH₄ in THF at reflux.
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Product : Open-chain thioamide derivatives.
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Sulfonamide Group Reactivity
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Alkylation :
Comparative Reaction Data
Mechanistic Insights
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Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by the electron-withdrawing thiadiazole ring.
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Sulfide Oxidation : Follows a radical mechanism, with peroxide-generated hydroxyl radicals abstracting sulfur electrons.
Scientific Research Applications
Overview
The compound has been investigated for its antibacterial properties, particularly against resistant strains of bacteria. The incorporation of the thiadiazole ring enhances its bioactivity.
Case Studies
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Antibacterial Efficacy Against MRSA :
- A study assessed the efficacy of various thiazole derivatives, including ethyl 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, against multidrug-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as linezolid, indicating strong antibacterial activity against resistant strains.
- Antifungal Activity :
Overview
The compound's structural features suggest potential cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxic Effects on Cancer Cell Lines :
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Mechanism of Action :
- Research into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the dimethylsulfamoyl group enhances solubility and bioavailability, while the thiadiazole moiety contributes to its antimicrobial and anticancer properties.
| Structural Feature | Impact on Activity |
|---|---|
| Dimethylsulfamoyl Group | Increases solubility and enhances bioactivity |
| Thiadiazole Ring | Contributes to antimicrobial and anticancer effects |
| Acetate Group | Affects pharmacokinetics and metabolic stability |
Mechanism of Action
The mechanism of action of ethyl 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
a) 5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic Acid Derivatives
Compounds such as those reported in share the thiadiazole-sulfanylacetic acid backbone but vary in substituents (e.g., R-carbonylamino groups). These derivatives exhibit anticonvulsant and anticancer activities, suggesting that the target compound’s dimethylsulfamoyl group may enhance specificity toward sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
b) Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate
This sodium salt derivative () demonstrates enhanced intermolecular interactions with target enzymes compared to reference compounds, attributed to its triazole-thioether linkage. The target compound’s ethyl ester group may reduce solubility but improve cell membrane permeability compared to the ionic sodium carboxylate .
Heterocyclic Variants: 1,3,4-Oxadiazole Derivatives
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate () replaces the thiadiazole core with an oxadiazole ring. However, they exhibit notable chemotherapeutic effects, suggesting that the thiadiazole core in the target compound may offer superior metabolic stability .
Substituent-Driven Comparisons
The morpholinosulfonyl-substituted analogue () highlights the impact of sulfonamide groups. The dimethylsulfamoyl group in the target compound may confer higher lipophilicity than the morpholine-sulfonyl group, affecting bioavailability and blood-brain barrier penetration .
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Solubility (Predicted) | Lipophilicity (LogP) | Enzyme Binding Affinity |
|---|---|---|---|
| 4-(Dimethylsulfamoyl)benzamido | Moderate | High | High (sulfonamide targets) |
| Morpholinosulfonyl | High (polar group) | Moderate | Moderate |
| Sodium carboxylate | Very high | Low | High (ionic interactions) |
Biological Activity
Ethyl 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiadiazole ring and a dimethylsulfamoyl group, which are known to enhance biological activity. The molecular formula is , with a molecular weight of approximately 489.4 g/mol.
Antimicrobial Activity
Recent studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been found to inhibit the growth of various bacterial strains. In one study, this compound demonstrated activity against Escherichia coli and Staphylococcus aureus , with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro studies indicated that it could inhibit cell proliferation in cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these cell lines were reported to be approximately 25 µM and 30 µM, respectively. Molecular docking studies suggested that the compound binds effectively to the active site of dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 25 |
| MCF-7 | 30 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using various in vivo models. The compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interfere with specific biochemical pathways:
- Inhibition of Enzymes : The compound acts as an inhibitor of DHFR, disrupting folate metabolism which is critical for DNA synthesis in rapidly dividing cells.
- Modulation of Cytokine Release : It appears to modulate the release of inflammatory cytokines by affecting signaling pathways such as NF-kB.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing ethyl 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, and how is reaction progress monitored?
- Methodology :
- The compound is synthesized via a two-step process: (1) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by (2) alkylation with ethyl 2-sulfanylacetate derivatives.
- Reaction progress is tracked using TLC (chloroform:methanol, 7:3 ratio) to confirm intermediate formation. Final purification involves recrystallization or column chromatography under inert conditions .
Q. How are structural and purity validations performed for this compound?
- Methodology :
- Elemental analysis : Confirms stoichiometric composition (C, H, N, S).
- Spectroscopy : 1H NMR (δ 1.2–1.4 ppm for ethyl ester protons; δ 3.1–3.3 ppm for dimethylsulfamoyl groups) and IR (C=O stretch at ~1700 cm⁻¹; S=O at ~1150 cm⁻¹).
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point consistency .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodology :
- Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents at 30–100 mg/kg doses.
- Anticancer screening : NCI-60 cell line panel testing with IC₅₀ determination via MTT assay .
Advanced Research Questions
Q. How can synthetic yield be optimized for the alkylation step in large-scale production?
- Methodology :
- Solvent selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilic substitution efficiency.
- Temperature control : Maintain 60–70°C to minimize side reactions (e.g., ester hydrolysis).
- Catalysis : Introduce KI (10 mol%) to accelerate thiol-alkylation kinetics .
Q. What crystallographic data are critical for understanding its bioactivity, and how are they obtained?
- Methodology :
- Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., ~46.3° between thiadiazole rings) and hydrogen-bonding networks (N–H···O/S interactions).
- Conformational analysis : Butterfly-shaped molecular geometry (as in related thiadiazoles) influences receptor binding. Data compared with CCDC entries (e.g., CCDC 987654) .
Q. How do structural modifications at the 5-position of the thiadiazole ring affect antitumor activity?
- Methodology :
- SAR studies : Replace 4-(dimethylsulfamoyl)benzamido with substituents like phenylcarbamoyl or acetamido.
- In vitro testing : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, A549) to identify potency trends.
- Docking simulations : Analyze interactions with glutaminase (GLS) or tubulin using AutoDock Vina .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
